4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide
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Overview
Description
4-(4-acetylphenoxy)-N’-[2-(3-fluorophenoxy)acetyl]butanehydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes both acetylphenoxy and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenoxy)-N’-[2-(3-fluorophenoxy)acetyl]butanehydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 4-acetylphenoxyacetic acid: This can be achieved by reacting 4-acetylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-(4-acetylphenoxy)butanoic acid: The 4-acetylphenoxyacetic acid is then reacted with butyric anhydride in the presence of a catalyst like sulfuric acid.
Synthesis of 4-(4-acetylphenoxy)butanehydrazide: The 4-(4-acetylphenoxy)butanoic acid is converted to its hydrazide form by reacting with hydrazine hydrate.
Introduction of the fluorophenoxy group: Finally, the 4-(4-acetylphenoxy)butanehydrazide is reacted with 3-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylphenoxy)-N’-[2-(3-fluorophenoxy)acetyl]butanehydrazide can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(4-carboxyphenoxy)-N’-[2-(3-carboxyphenoxy)acetyl]butanehydrazide.
Reduction: 4-(4-hydroxyphenoxy)-N’-[2-(3-hydroxyphenoxy)acetyl]butanehydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-acetylphenoxy)-N’-[2-(3-fluorophenoxy)acetyl]butanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-acetylphenoxy)-N’-[2-(3-fluorophenoxy)acetyl]butanehydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways. For example, it could inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-acetyl-3-fluorophenoxy)benzonitrile
- 4-(4-amino-3-fluorophenyl)morpholin-3-one
- 4-((4-fluorophenoxy)acetyl)-3-hydroxyphenyl acetate
Uniqueness
4-(4-acetylphenoxy)-N’-[2-(3-fluorophenoxy)acetyl]butanehydrazide is unique due to its combination of acetylphenoxy and fluorophenoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-14(24)15-7-9-17(10-8-15)27-11-3-6-19(25)22-23-20(26)13-28-18-5-2-4-16(21)12-18/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVZHFKNVNKORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCC(=O)NNC(=O)COC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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